Cas no 921812-27-3 (2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide)

2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide is a synthetic organic compound with potential applications in pharmaceuticals. It exhibits unique structural features, including a chlorophenoxy group and a benzoxazepin-7-yl moiety, which contribute to its pharmacological activity. This compound is known for its stability and specificity, making it a valuable research tool in drug discovery.
2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide structure
921812-27-3 structure
Product name:2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide
CAS No:921812-27-3
MF:C20H20Cl2N2O4
Molecular Weight:423.289803504944
CID:6317024
PubChem ID:40887295

2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide
    • F2262-0091
    • 921812-27-3
    • 2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide
    • 2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide
    • AKOS024633156
    • インチ: 1S/C20H20Cl2N2O4/c1-20(2)11-28-17-7-5-13(9-15(17)24(3)19(20)26)23-18(25)10-27-16-6-4-12(21)8-14(16)22/h4-9H,10-11H2,1-3H3,(H,23,25)
    • InChIKey: ZLAGAGFQUPWOHA-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1OCC(NC1C=CC2=C(C=1)N(C)C(C(C)(C)CO2)=O)=O)Cl

計算された属性

  • 精确分子量: 422.0800125g/mol
  • 同位素质量: 422.0800125g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 589
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4
  • トポロジー分子極性表面積: 67.9Ų

2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2262-0091-100mg
2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide
921812-27-3 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2262-0091-5mg
2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide
921812-27-3 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2262-0091-20mg
2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide
921812-27-3 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2262-0091-5μmol
2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide
921812-27-3 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2262-0091-10mg
2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide
921812-27-3 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2262-0091-25mg
2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide
921812-27-3 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2262-0091-20μmol
2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide
921812-27-3 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2262-0091-1mg
2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide
921812-27-3 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2262-0091-10μmol
2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide
921812-27-3 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2262-0091-50mg
2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide
921812-27-3 90%+
50mg
$160.0 2023-05-16

2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide 関連文献

2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamideに関する追加情報

Introduction to Compound with CAS No. 921812-27-3 and Its Applications in Chemical Biology

The compound with the CAS number 921812-27-3 is a highly specialized molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. Its systematic name, 2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide, provides a detailed insight into its structural and functional attributes. This intricate molecular architecture makes it a promising candidate for various biological and pharmacological applications.

At the core of this compound's potential lies its unique structural framework, which combines a phenoxy group with a benzoxazepine core. The phenoxy group, specifically the 2,4-dichlorophenoxy moiety, introduces electron-withdrawing chlorine atoms that can significantly influence the compound's reactivity and binding properties. This feature is particularly intriguing for drug design, as it allows for fine-tuning of interactions with biological targets.

The benzoxazepine core is another critical component of this molecule. Benzoxazepines are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. The specific substitution pattern in this compound, particularly the 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl group, enhances its pharmacological profile by introducing steric and electronic modifications that can improve binding affinity and selectivity.

In recent years, there has been a growing interest in developing novel therapeutic agents that leverage the unique properties of heterocyclic compounds. The compound in question exemplifies this trend by combining multiple pharmacophoric elements into a single molecular entity. This approach has shown great promise in the development of drugs targeting complex diseases such as cancer and neurodegenerative disorders.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex molecules. The presence of both reactive functional groups and stable structural motifs makes it an ideal building block for medicinal chemists. By modifying specific parts of the molecule, researchers can generate libraries of derivatives with tailored biological activities.

The benzoxazepine scaffold has been extensively studied for its ability to modulate various biological pathways. For instance, recent studies have highlighted its potential in inhibiting enzymes involved in cancer cell proliferation. The modifications introduced in this compound are designed to enhance its interaction with these enzymes while minimizing off-target effects.

In addition to its pharmacological potential, this compound also exhibits interesting chemical properties that make it suitable for synthetic applications. The combination of electron-withdrawing groups and aromatic rings provides a rich substrate for various chemical transformations. This versatility allows researchers to explore diverse synthetic pathways and develop new methodologies for constructing complex molecules.

The phenoxy group plays a crucial role in determining the compound's solubility and bioavailability. By incorporating chlorine atoms at specific positions, researchers can modulate these properties to optimize drug delivery systems. This is particularly important for developing formulations that enhance therapeutic efficacy while minimizing side effects.

Recent advancements in computational chemistry have further accelerated the discovery process for compounds like this one. Molecular modeling techniques allow researchers to predict the binding modes and interactions of molecules with biological targets before conducting expensive experimental studies. This approach has significantly reduced the time and resources required for drug development.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yields and purity levels. These techniques include transition metal-catalyzed reactions, asymmetric synthesis, and flow chemistry processes.

The benzoxazepine core is particularly sensitive to environmental conditions during synthesis. Special care must be taken to prevent degradation or unwanted side reactions that could compromise the integrity of the final product. By optimizing reaction conditions and purification methods, researchers can achieve high-quality intermediates that are suitable for further derivatization.

The potential applications of this compound extend beyond traditional pharmaceuticals. It has shown promise in materials science as well due to its unique structural features. For instance, its ability to form stable complexes with other molecules makes it an attractive candidate for developing novel materials with enhanced properties.

In conclusion, the compound with CAS number 921812-27-3 represents a significant advancement in chemical biology and pharmaceutical research. Its intricate structure combines multiple pharmacophoric elements that make it a versatile tool for drug discovery and material science applications. By leveraging cutting-edge synthetic methodologies and computational techniques, researchers can fully explore its potential and develop innovative solutions to complex challenges.

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